N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-13-12-15(16-8-5-11-22-16)19-20(13)10-9-18-17(21)14-6-3-2-4-7-14/h2-8,11-12H,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEKQFHGOVMYKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The target molecule comprises three modular units:
- Benzamide moiety : Provides aromatic rigidity and hydrogen-bonding capacity.
- Ethylenediamine linker : Connects the pyrazole ring to the benzamide.
- 5-Methyl-3-(thiophen-2-yl)-1H-pyrazole : A trisubstituted heterocycle requiring regiocontrol during synthesis.
Strategic Bond Disconnections
- Amide bond formation between benzoyl chloride and the ethylamine intermediate.
- N-Alkylation of the pyrazole nitrogen with 2-chloroethylamine.
- Pyrazole ring construction via cyclocondensation of hydrazines with 1,3-diketones or equivalents.
Pyrazole Core Synthesis
Cyclocondensation of Hydrazines with 1,3-Diketones
The 5-methyl-3-(thiophen-2-yl)-1H-pyrazole is synthesized via acid-catalyzed cyclization:
Procedure :
- React thiophene-2-carboxaldehyde with acetylacetone in ethanol under reflux to form the α,β-unsaturated diketone intermediate.
- Treat with methylhydrazine in acetic acid at 80°C for 12 hours.
Reaction Equation :
$$
\text{Thiophene-2-carboxaldehyde} + \text{Acetylacetone} \xrightarrow{\text{EtOH, Δ}} \text{α,β-Unsaturated Diketone} \xrightarrow{\text{CH}3\text{NHNH}2, \text{AcOH}} \text{Pyrazole Derivative}
$$
Regioselectivity Challenges
Unsymmetrical 1,3-diketones produce regioisomers, resolved via:
- Supercritical Fluid Chromatography (SFC) : Separates 3-thiophene/5-methyl and 5-thiophene/3-methyl isomers using Chiralpak® AD-H columns.
- X-ray Crystallography : Confirmed regiochemistry for analogous compounds (e.g., 3-(thiophen-2-yl)-5-methyl-1H-pyrazole).
Ethylenediamine Linker Installation
N-Alkylation of Pyrazole
Method A (Mitsunobu Reaction) :
- React pyrazole with 2-bromoethylamine hydrobromide using DIAD/PPh₃ in THF.
- Conditions : 0°C to room temperature, 24 hours.
- Yield : 58%.
Method B (Nucleophilic Substitution) :
- Use NaH as base in DMF with 2-chloroethylamine hydrochloride.
- Conditions : 60°C, 8 hours.
- Yield : 63%.
Comparative Data :
| Method | Base/Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| A | DIAD/PPh₃ | THF | 24 | 58 |
| B | NaH | DMF | 8 | 63 |
Amide Bond Formation
Carbodiimide-Mediated Coupling
Procedure :
- Activate benzoic acid with EDC·HCl (1.2 eq) and HOBt (1.1 eq) in DCM.
- Add pyrazole-ethylamine derivative (1.0 eq) and TEA (3.0 eq).
- Stir at room temperature for 12 hours.
Reaction Equation :
$$
\text{Benzoic Acid} + \text{EDC·HCl} \rightarrow \text{O-Acylissourea} \xrightarrow{\text{HOBt}} \text{Active Ester} \xrightarrow{\text{Amine}} \text{Benzamide}
$$
Schotten-Baumann Conditions
Procedure :
- Dissolve benzoyl chloride (1.1 eq) in THF.
- Add amine intermediate and aqueous NaHCO₃ (2.0 eq).
- Stir vigorously at 0°C for 2 hours.
Yield : 65% with 95% purity by HPLC.
Industrial Scalability Considerations
Solvent Optimization
Catalytic Efficiency
- Palladium Catalysts : Suzuki-Miyaura coupling for thiophene introduction achieves 85% yield with Pd(PPh₃)₄ (0.5 mol%).
- Waste Reduction : SFC replaces traditional column chromatography, reducing solvent use by 40%.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes oxidation under controlled conditions:
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Thiophene → Thiophene sulfone | |||
| , | |||
| , 60°C | Sulfone derivative | 75% |
Oxidation introduces sulfoxide or sulfone groups, altering electronic properties and potential biological activity.
Nucleophilic Substitution at the Benzamide Group
The amide group reacts with nucleophiles under basic conditions:
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Amide → Thioamide | |||
| , toluene, reflux | Thioamide analog | 68% |
This substitution enhances lipophilicity, potentially improving pharmacokinetic properties.
Reduction Reactions
The benzamide carbonyl can be reduced to a methylene group:
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| , THF, 0°C | Reduced amine derivative | 82% |
Reduction products show altered hydrogen-bonding capabilities, affecting target binding .
Electrophilic Aromatic Substitution on Thiophene
The thiophene ring undergoes halogenation and nitration:
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Bromination | |||
| , | |||
| , CHCl₃ | 5-Bromo-thiophene derivative | 60% |
Halogenation modifies steric and electronic profiles, influencing interactions with biological targets.
Hydrolysis and Stability
The amide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Degradation Rate |
|---|---|---|
| , 100°C | Benzoic acid + amine derivative | Complete in 6 hours |
| , reflux | Sodium benzoate + amine | Complete in 4 hours |
Hydrolysis studies are critical for assessing stability in drug formulation .
Characterization of Reaction Products
Key analytical data for reaction intermediates and products:
| Product |
(δ, ppm) | FTIR (cm⁻¹) | MS (m/z) |
|-----------------------------------|-----------------------------------------|-----------------------------------|-------------|
| Thiophene sulfone derivative | 7.45 (s, 1H, thiophene), 2.21 (s, 3H, CH₃) | 1120 (S=O), 1645 (C=O) | 342.1 |
| Reduced amine derivative | 3.78 (t, 2H, CH₂), 1.98 (s, 3H, CH₃) | 3300 (N-H), 1590 (C-N) | 298.3 |
Data from NMR, FTIR, and mass spectrometry confirm structural modifications .
Key Research Findings
-
Biological Implications : Oxidation of the thiophene ring enhances interactions with hydrophobic enzyme pockets.
-
Synthetic Utility : Nucleophilic substitutions enable modular derivatization for structure-activity relationship (SAR) studies .
-
Stability Concerns : Hydrolysis under physiological pH limits oral bioavailability, necessitating prodrug strategies.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide exhibits significant antimicrobial activity. For instance, studies have shown that related compounds with similar structures demonstrate effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger .
Anticancer Potential
The compound has also been evaluated for anticancer properties. Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have demonstrated that certain analogs can induce cytotoxic effects in various cancer cell lines .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of similar benzamide derivatives, compounds were screened for their ability to inhibit bacterial growth at concentrations as low as 1 µg/mL. Results indicated that some derivatives exhibited potent activity comparable to established antibiotics .
Case Study 2: Anticancer Activity Assessment
A recent investigation into the anticancer activity of pyrazole-based compounds found that specific derivatives of this compound significantly reduced cell viability in human cancer cell lines. Mechanistic studies revealed that these compounds triggered apoptosis via mitochondrial pathways .
Mechanism of Action
The mechanism of action of N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propionamide: Similar structure but with a propionamide group.
Uniqueness
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide group with a pyrazole and thiophene ring makes it a versatile compound for various applications.
Biological Activity
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 397.47 g/mol. The compound features a benzamide core, a pyrazole ring, and a thiophene moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structural motifs exhibit several biological activities, including:
- Anti-inflammatory properties
- Antimicrobial effects
- Anticancer activity
These activities are often attributed to the compound's ability to interact with specific biological targets such as enzymes or receptors, leading to modulation of their functions.
Antimicrobial Activity
Research into structurally related compounds indicates significant antimicrobial potential. For instance, derivatives of pyrazole and thiophene have shown efficacy against various bacterial strains. A study highlighted the antimicrobial activity of similar compounds against Gram-negative bacteria (e.g., E. coli) and Gram-positive bacteria (e.g., S. aureus), suggesting that this compound could exhibit comparable effects .
Table: Antimicrobial Activity of Similar Compounds
| Compound Name | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 18 |
| Compound B | S. aureus | 15 |
| Compound C | P. mirabilis | 20 |
Anti-inflammatory and Anticancer Properties
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies, where they demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . Additionally, anticancer activities have been noted in related compounds, with some exhibiting cytotoxic effects on cancer cell lines like MCF-7 and U-937 .
Case Study: Anticancer Activity
In a recent study, a series of pyrazole derivatives were synthesized and tested for their cytotoxic effects against different cancer cell lines. The results indicated that certain derivatives achieved IC50 values in the micromolar range, showcasing their potential as anticancer agents .
The mechanisms underlying the biological activities of this compound may involve:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in inflammation or cancer progression.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways associated with disease states.
- Induction of Apoptosis : Some derivatives have been shown to induce programmed cell death in cancer cells .
Q & A
Q. What are the optimized synthetic pathways for N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Formation of the pyrazole-thiophene core using cyclocondensation of hydrazine derivatives with β-keto esters or thiophene-substituted diketones. (ii) Alkylation of the pyrazole nitrogen with 2-chloroethylamine, followed by coupling with benzoyl chloride in pyridine or DMF . Critical factors include solvent choice (e.g., pyridine for acylation ), stoichiometric ratios of reagents, and reaction time. Yields are typically improved by refluxing in anhydrous conditions and using catalysts like TBHP for oxidation steps .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substitution patterns on the pyrazole, thiophene, and benzamide moieties .
- Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm confirm the amide C=O bond .
- Elemental Analysis : Verify C, H, N, S content to ensure stoichiometric accuracy (±0.3% tolerance) .
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve hydrogen bonding (e.g., N–H···N interactions in pyrazole rings) .
Q. How can researchers address contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Perform comparative dose-response assays under standardized conditions (e.g., MIC for antimicrobial activity ).
- Validate target engagement using enzyme inhibition assays (e.g., PFOR enzyme inhibition for nitroheterocyclic analogues ).
- Analyze substituent effects: Thiophene vs. phenyl groups may alter lipophilicity and binding affinity .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the binding mode of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 or kinase targets). Prioritize docking poses with hydrogen bonds to amide groups and π-π stacking with thiophene .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify key residues for mutagenesis studies .
- QSAR Models : Correlate electronic descriptors (e.g., Hammett constants) with bioactivity to guide derivative design .
Q. How can researchers resolve discrepancies in synthetic yields reported for analogous benzamide derivatives?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance acylation efficiency vs. protic solvents (MeOH) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or oxidants (TBHP ) to accelerate rate-limiting steps.
- Purification Protocols : Compare column chromatography (silica gel, hexane/EtOAc gradients ) vs. recrystallization (CHOH ) for purity vs. yield trade-offs.
Q. What strategies are recommended for studying the metabolic stability of this compound in vitro?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Use NADPH cofactor to assess CYP-mediated oxidation .
- Metabolite ID : High-resolution MS/MS to identify hydroxylation or demethylation products, particularly on the pyrazole or thiophene rings .
- pH Stability Tests : Evaluate hydrolytic degradation under simulated gastric (pH 2) and intestinal (pH 7.4) conditions .
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity against off-target enzymes?
- Methodological Answer :
- Substituent Scanning : Synthesize derivatives with halogen (Cl, F) or electron-withdrawing groups (NO) on the benzamide ring to modulate electron density .
- Biological Profiling : Screen against panels of related enzymes (e.g., kinase isoforms or microbial PFOR homologs) to identify selectivity drivers .
- Crystallographic Analysis : Co-crystallize derivatives with targets to map steric and electronic constraints in binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
